molecular formula C15H13NO3S B184278 6-methoxy-1-(phenylsulfonyl)-1H-indole CAS No. 56995-13-2

6-methoxy-1-(phenylsulfonyl)-1H-indole

Cat. No.: B184278
CAS No.: 56995-13-2
M. Wt: 287.3 g/mol
InChI Key: FYGDGGRRRGDZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C15H13NO3S It is an indole derivative, characterized by the presence of a methoxy group at the 6th position and a phenylsulfonyl group at the 1st position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole typically involves the reaction of 6-methoxyindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 6-methoxy-1-(phenylsulfonyl)indole-2-carboxylic acid.

    Reduction: Formation of 6-methoxy-1-(phenylthiol)-1H-indole.

    Substitution: Formation of 6-methoxy-1-(phenylsulfonyl)-3-nitro-1H-indole or 6-methoxy-1-(phenylsulfonyl)-3-bromo-1H-indole.

Scientific Research Applications

6-Methoxy-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving indole derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole ring can intercalate into DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
  • 6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Methoxy-1-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-13-8-7-12-9-10-16(15(12)11-13)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDGGRRRGDZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357372
Record name 6-methoxy-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56995-13-2
Record name 6-methoxy-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1-(phenylsulfonyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-methoxy-1-(phenylsulfonyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
6-methoxy-1-(phenylsulfonyl)-1H-indole
Reactant of Route 4
6-methoxy-1-(phenylsulfonyl)-1H-indole
Reactant of Route 5
6-methoxy-1-(phenylsulfonyl)-1H-indole
Reactant of Route 6
6-methoxy-1-(phenylsulfonyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.